molecular formula C14H15N3O2S B12134885 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No.: B12134885
M. Wt: 289.35 g/mol
InChI Key: HNMRPRSCPHBTQI-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a heterocyclic amide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and a 2-ethoxybenzamide moiety at position 2. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its pharmacological versatility, including antimicrobial, enzyme inhibitory, and plant growth-regulating activities . The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability compared to linear alkyl substituents .

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

InChI

InChI=1S/C14H15N3O2S/c1-2-19-11-6-4-3-5-10(11)12(18)15-14-17-16-13(20-14)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,15,17,18)

InChI Key

HNMRPRSCPHBTQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a thiadiazole derivative, followed by the introduction of the ethoxybenzamide group through an amide coupling reaction. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization or chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzamides or thiadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential to treat various diseases, including cancer, infectious diseases, and inflammatory conditions. Its mechanism of action and efficacy are key areas of investigation.

Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression. Detailed studies are conducted to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table summarizes key structural and functional differences between N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide and related compounds:

Compound Name Thiadiazole Substituent Amide Substituent Key Properties/Activities Reference
This compound 5-cyclopropyl 2-ethoxybenzamide Inferred enhanced metabolic stability; potential enzyme inhibition (analog-based)
3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide 5-propyl 3-ethoxybenzamide pKa = 7.93; density = 1.244 g/cm³
Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) 5-tert-butyl Benzenesulfonamide Oral hypoglycemic agent; sulfonamide moiety enhances acidity
Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) 5-sulfamoyl Acetamide Carbonic anhydrase inhibitor; clinical use for glaucoma
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 5-thioether-piperidine Benzamide Acetylcholinesterase inhibition; flexible thioether linker
N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro (thiazole core) 2,4-difluorobenzamide Structural analog of nitazoxanide; PFOR enzyme inhibition

Key Comparative Insights

Substituent Effects on Bioactivity
  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl group in the target compound may confer greater metabolic stability compared to the propyl group in 3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide due to reduced susceptibility to oxidative metabolism .
  • Sulfonamide vs. In contrast, the ethoxybenzamide in the target compound may favor hydrophobic interactions.
Physicochemical Properties
  • Crystallography : Thiadiazole derivatives often form hydrogen-bonded dimers (e.g., N–H⋯N interactions in ), which could influence crystallization and solubility .

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